molecular formula C10H12N2O2 B1511514 3,5-Diethoxypicolinonitrile CAS No. 36057-52-0

3,5-Diethoxypicolinonitrile

Cat. No.: B1511514
CAS No.: 36057-52-0
M. Wt: 192.21 g/mol
InChI Key: CNJQCTWLVXLABA-UHFFFAOYSA-N
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Description

3,5-Diethoxypicolinonitrile is a pyridine derivative featuring ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions of the pyridine ring and a nitrile (-CN) group at the 2-position. The ethoxy groups confer electron-donating effects, which may modulate reactivity, solubility, and biological activity compared to other substituents .

Properties

CAS No.

36057-52-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3,5-diethoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H12N2O2/c1-3-13-8-5-10(14-4-2)9(6-11)12-7-8/h5,7H,3-4H2,1-2H3

InChI Key

CNJQCTWLVXLABA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(N=C1)C#N)OCC

Canonical SMILES

CCOC1=CC(=C(N=C1)C#N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Analogs

  • Methyl 3,5-Dichloropicolinate (C₇H₅Cl₂NO₂): The chlorine atoms at positions 3 and 5 enhance electrophilicity, favoring nucleophilic substitution reactions. Molecular weight: 206.02 g/mol. Applications: Intermediate in pesticide synthesis . Comparison: Unlike 3,5-Diethoxypicolinonitrile, the electron-withdrawing Cl groups reduce ring electron density, increasing reactivity toward nucleophiles. The nitrile group in 3,5-Diethoxypicolinonitrile may further stabilize intermediates in coupling reactions .

Alkoxy-Substituted Analogs

  • 4-Methoxy-3,5-Dimethylpicolinonitrile (C₁₀H₁₂N₂O): Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4, 3, and 3. Molecular weight: 162.19 g/mol. Comparison: The smaller methoxy group in this compound reduces steric hindrance compared to ethoxy substituents. However, the absence of a nitrile group limits its utility in reactions requiring cyano participation .
  • 3,5-Bis(benzyloxy)picolinonitrile (C₂₀H₁₆N₂O₂): Benzyloxy (-OCH₂C₆H₅) groups at 3 and 5 positions. This compound is explored for antimicrobial activity, suggesting that 3,5-Diethoxypicolinonitrile may also have bioactivity .

Data Tables

Table 1: Key Properties of Picolinonitrile Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
3,5-Diethoxypicolinonitrile 3,5-OCH₂CH₃; 2-CN ~192.2 (calculated) High lipophilicity; electron-rich ring Potential synthetic intermediate
Methyl 3,5-Dichloropicolinate 3,5-Cl; COOCH₃ 206.02 Electrophilic; reactive to nucleophiles Pesticide synthesis
4-Methoxy-3,5-dimethylpicolinonitrile 4-OCH₃; 3,5-CH₃ 162.19 Low steric hindrance; moderate reactivity Pharmaceutical research
3,5-Bis(benzyloxy)picolinonitrile 3,5-OCH₂C₆H₅; 2-CN 316.36 High steric bulk; antimicrobial potential Drug discovery

Research Findings and Gaps

  • Reactivity: Ethoxy groups in 3,5-Diethoxypicolinonitrile likely enhance solubility in organic solvents compared to chloro analogs but reduce electrophilicity, directing reactivity toward electrophilic aromatic substitution or metal-catalyzed coupling .
  • Biological Potential: Structural similarities to benzyloxy derivatives suggest possible antimicrobial or enzyme-inhibitory properties, though empirical studies are needed .
  • Synthetic Utility : The nitrile group offers a handle for further functionalization (e.g., hydrolysis to amides or reduction to amines), positioning it as a versatile intermediate .

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